molecular formula C10H13N3O4S B14811089 5-Cyclopropoxy-3-(methylsulfonamido)picolinamide

5-Cyclopropoxy-3-(methylsulfonamido)picolinamide

Cat. No.: B14811089
M. Wt: 271.30 g/mol
InChI Key: FOYYNZBEDAGSTO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-(methylsulfonamido)picolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the methylsulfonamido group is added via sulfonamide formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Cyclopropoxy-3-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and methylsulfonamido groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular pathways involved often include inhibition of key enzymes or disruption of cellular processes . Detailed studies using molecular dynamics simulations and docking experiments have provided insights into its binding modes and interactions at the molecular level .

Comparison with Similar Compounds

5-Cyclopropoxy-3-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

5-cyclopropyloxy-3-(methanesulfonamido)pyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O4S/c1-18(15,16)13-8-4-7(17-6-2-3-6)5-12-9(8)10(11)14/h4-6,13H,2-3H2,1H3,(H2,11,14)

InChI Key

FOYYNZBEDAGSTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

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